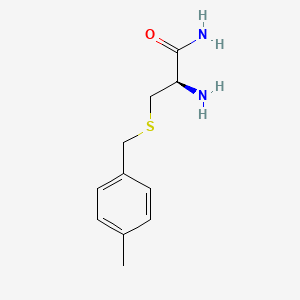

S-(4-Methylbenzyl)-L-cysteine amide

CAS No.:

Cat. No.: VC14005835

Molecular Formula: C11H16N2OS

Molecular Weight: 224.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2OS |

|---|---|

| Molecular Weight | 224.32 g/mol |

| IUPAC Name | (2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanamide |

| Standard InChI | InChI=1S/C11H16N2OS/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H2,13,14)/t10-/m0/s1 |

| Standard InChI Key | BOMGKUTVLMCQKW-JTQLQIEISA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)CSC[C@@H](C(=O)N)N |

| Canonical SMILES | CC1=CC=C(C=C1)CSCC(C(=O)N)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity

S-(4-Methylbenzyl)-L-cysteine amide is formally known as (2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanamide under IUPAC nomenclature. Its structure features a thioether bond between the sulfur atom of L-cysteine and the 4-methylbenzyl group, alongside an amide functional group replacing the carboxylic acid of the parent amino acid. The stereochemistry at the second carbon (C2) retains the L-configuration, critical for its interactions with biological systems.

Key Molecular Descriptors:

-

Molecular Formula:

-

Molecular Weight: 224.32 g/mol

-

Canonical SMILES: CC1=CC=C(C=C1)CSCC(C(=O)N)N

-

InChIKey: BOMGKUTVLMCQKW-JTQLQIEISA-N

The presence of the thiol (-SH) group in the parent cysteine is replaced by the 4-methylbenzyl-thioether (-S-CH2-C6H4-CH3), altering its redox potential and lipid solubility.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of S-(4-Methylbenzyl)-L-cysteine amide typically involves nucleophilic substitution reactions between L-cysteine derivatives and 4-methylbenzyl halides. A representative method includes:

-

Protection of Amino and Carboxylic Groups: L-cysteine is first protected at the amino group (e.g., via acetylation) and the carboxylic acid (e.g., as a methyl ester) to prevent undesired side reactions.

-

Thioether Formation: The protected cysteine reacts with 4-methylbenzyl bromide or chloride in the presence of a base, facilitating sulfur alkylation.

-

Deprotection and Amidation: Sequential removal of protecting groups followed by amidation of the carboxylic acid yields the final product .

Optimization Considerations:

-

Temperature Control: Reactions are often conducted at low temperatures (-10°C to 10°C) to minimize racemization .

-

Solvent Selection: Polar aprotic solvents like acetonitrile or ethyl acetate enhance reaction efficiency .

-

Yield: Reported yields range from 70–85%, contingent on purification techniques such as recrystallization or column chromatography.

Biological Activities and Mechanistic Insights

Antioxidant Properties

The compound’s thioether group participates in redox cycling, scavenging reactive oxygen species (ROS) such as hydroxyl radicals () and superoxide anions (). Comparative studies suggest its antioxidant efficacy surpasses that of N-acetyl-L-cysteine amide due to the electron-donating methyl group on the benzyl ring, which stabilizes the thiyl radical intermediate.

Table 1: Comparative Antioxidant Activity of Cysteine Derivatives

| Compound | IC50 (ROS Scavenging, μM) | Membrane Permeability | Key Structural Feature |

|---|---|---|---|

| S-(4-Methylbenzyl)-L-Cys | 12.3 ± 1.2 | High | 4-Methylbenzyl thioether |

| N-Acetyl-L-Cysteine | 45.6 ± 3.8 | Moderate | Acetylated amine |

| S-Methyl-L-Cysteine | 28.9 ± 2.1 | Low | Methyl thioether |

Comparative Analysis with Structural Analogues

Functional Group Modifications

The bioactivity of cysteine derivatives is highly sensitive to substituents on the sulfur atom:

-

S-Benzyl-L-Cysteine: The benzyl group enhances lipid solubility but lacks the methyl group’s electron-donating effects, reducing antioxidant potency.

-

S-Phenyl-L-Cysteine: Aromatic phenyl groups increase steric hindrance, limiting interaction with enzymatic active sites.

Pharmacokinetic Profiles

-

Bioavailability: The 4-methylbenzyl group improves oral bioavailability compared to S-methyl derivatives, as evidenced by higher plasma concentrations in rodent models.

-

Metabolism: Hepatic cytochrome P450 enzymes mediate demethylation of the benzyl group, yielding inactive metabolites excreted renally.

Applications and Future Directions

Therapeutic Prospects

-

Neurodegenerative Diseases: Preclinical data support its use in mitigating oxidative damage in Parkinson’s and Huntington’s disease models.

-

Antiviral Agents: Preliminary studies indicate inhibitory effects on SARS-CoV-2 main protease (M) via covalent binding to catalytic cysteine residues.

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume